Z-Val-ala-ome
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H24N2O5 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate |
InChI |
InChI=1S/C17H24N2O5/c1-11(2)14(15(20)18-12(3)16(21)23-4)19-17(22)24-10-13-8-6-5-7-9-13/h5-9,11-12,14H,10H2,1-4H3,(H,18,20)(H,19,22)/t12-,14-/m0/s1 |
InChI Key |
VSOOFDMWRZMGLN-JSGCOSHPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
sequence |
VA |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies for Z Val Ala Ome
Chemical Synthesis of N-Benzyloxycarbonyl-L-Valyl-L-Alanyl-O-methyl Ester
Solution-Phase Synthetic Approaches for Z-Val-Ala-OMe
Solution-phase synthesis is a more traditional and highly versatile method for preparing peptides like this compound. mdpi.com This approach involves the coupling of protected amino acid derivatives in a suitable solvent, followed by purification of the product at each step.
The synthesis of this compound in solution would typically involve the reaction of N-benzyloxycarbonyl-L-valine (Z-Val-OH) with L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl). highfine.com The reaction requires a coupling reagent to activate the carboxylic acid of Z-Val-OH, facilitating the formation of the peptide bond. A variety of coupling reagents can be employed, each with its own advantages regarding reaction speed, yield, and suppression of side reactions, most notably racemization. mdpi.com
Common coupling systems include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) to minimize racemization. highfine.commdpi.com Organophosphorus reagents and uronium/guanidinium salts like HATU are also highly effective. mdpi.comcsic.es The choice of base is also critical, with sterically hindered bases like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine being preferred to minimize racemization. highfine.com
A general procedure would involve dissolving Z-Val-OH and H-Ala-OMe·HCl in a suitable solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). rsc.orgnih.gov The base is added to neutralize the hydrochloride salt, followed by the addition of the coupling reagent. The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product is isolated and purified, typically by extraction and crystallization or chromatography.
| Coupling Reagent System | Base | Typical Solvent | Key Feature |
| DCC/HOBt | DIEA | DMF/DCM | Classic, cost-effective system. mdpi.com |
| DIC/OxymaPure | Collidine | DMF | High yields and low racemization. highfine.com |
| HATU | DIEA | DMF | Fast and efficient coupling. mdpi.com |
| TiCl4 | Pyridine | Pyridine | Mild conditions. mdpi.com |
Role as a Reference Compound in Test Couplings for Peptide Elongation
The synthesis of this compound is often used as a model reaction to evaluate the effectiveness of new coupling reagents and to study the extent of racemization during peptide bond formation. highfine.com The coupling of Z-Phe-Val-OH with H-Ala-OMe, a closely related reaction, is a well-established model for assessing racemization. highfine.com By analyzing the diastereomeric purity of the resulting tripeptide, researchers can quantify the degree of epimerization at the valine residue.
These model studies are crucial for optimizing reaction conditions (e.g., choice of coupling reagent, solvent, base, and temperature) to ensure the stereochemical integrity of the final peptide product. mdpi.comnih.gov The data gathered from these test couplings provide valuable insights into the performance of different synthetic protocols, which can then be applied to the synthesis of more complex and biologically active peptides. jst.go.jp
Chemo-Enzymatic Synthesis of Protected Peptides Incorporating this compound Motifs
Chemo-enzymatic peptide synthesis (CEPS) combines the advantages of chemical synthesis with the high stereospecificity and mild reaction conditions of enzymatic catalysis. nih.gov This approach is particularly beneficial for avoiding racemization, a common side reaction in chemical peptide synthesis. nih.govmdpi.com
Enzymatic Ligation Strategies for Peptide Bond Formation with O-Methyl Esters (e.g., Z-Asp-Val-Tyr-OH)
Enzymes, particularly proteases, can be used in reverse to catalyze the formation of peptide bonds. mdpi.com In a kinetically controlled approach, an N-protected amino acid ester (the acyl donor) reacts with an amino acid or peptide (the nucleophile) in the presence of a suitable enzyme. The use of C-terminal methyl esters, such as in H-Ala-OMe, is common in these strategies. nih.govnih.gov
Serine proteases and cysteine proteases, such as chymotrypsin (B1334515), trypsin, and papain, are frequently used for this purpose. nih.gov These enzymes form an acyl-enzyme intermediate with the acyl donor, which is then aminolyzed by the nucleophile to form the new peptide bond. nih.govnih.gov This process is highly stereoselective, ensuring that only the L-isomers of the amino acids are coupled.
For example, a peptide like Z-Asp-Val-Tyr-OH could be synthesized enzymatically by coupling an activated ester of a dipeptide with a C-terminal amino acid. While not a direct synthesis of this compound, the principles apply. An N-protected dipeptide ester could be ligated to an amino acid methyl ester. Engineered ligases, such as subtiligase and peptiligase, have been developed to improve the efficiency of peptide bond formation over hydrolysis. researchgate.net
Optimization of Reaction Conditions for Enzymatic Tripeptide Synthesis
The efficiency of enzymatic peptide synthesis is highly dependent on the reaction conditions. nih.gov Key parameters that require optimization include:
Enzyme Selection: The choice of enzyme is critical and depends on the specific amino acid residues at the ligation site. nih.gov For instance, chymotrypsin shows a preference for aromatic amino acids at the C-terminus of the acyl donor.
Solvent System: While enzymatic reactions are often performed in aqueous buffers, the use of organic co-solvents or biphasic systems can improve the solubility of protected peptide substrates and shift the equilibrium towards synthesis. dcu.ie
pH: The pH of the reaction medium affects the ionization state of the substrates and the catalytic activity of the enzyme. nih.gov A balance must be struck between the optimal pH for enzyme activity and the pKa of the amino group of the nucleophile.
Temperature: Temperature influences the reaction rate and enzyme stability. nih.gov
| Parameter | Effect on Synthesis | Example of Optimization |
| Enzyme | Determines substrate specificity and reaction rate. | Using chymotrypsin for coupling after an aromatic residue. |
| Solvent | Affects substrate solubility and enzyme stability. | Adding DMF to increase solubility and improve the esterase/amidase ratio. dcu.ie |
| pH | Influences enzyme activity and substrate ionization. | Maintaining a pH of around 8 for trypsin-catalyzed reactions. nih.gov |
| Temperature | Impacts reaction rate and enzyme longevity. | Performing reactions at around 40 °C for many proteases. nih.gov |
By carefully optimizing these parameters, chemo-enzymatic methods can provide a highly efficient and stereochemically pure route to protected peptides like this compound and more complex derivatives.
Advanced Derivatization Techniques for this compound and Analogues
Advanced derivatization techniques are crucial in the study of peptides like this compound (N-benzyloxycarbonyl-L-valyl-L-alanine methyl ester), enabling detailed analysis of their stereochemical integrity and facilitating their use in sophisticated analytical and imaging applications. These methods involve the chemical modification of the peptide or its constituent amino acids to introduce specific functionalities that enhance detection or allow for specialized analysis.
Chiral Derivatization for Stereochemical Purity Analysis in Peptide Synthesis
The biological activity of peptides is intrinsically linked to the specific stereochemistry of their constituent amino acids. During peptide synthesis, racemization—the conversion of a chiral amino acid from one enantiomer to a mixture of both—can occur, leading to diastereomeric impurities that can be difficult to separate and may alter the peptide's intended function. To ensure the stereochemical purity of a synthesized peptide such as this compound, chiral derivatization analysis is employed. This process typically involves the complete hydrolysis of the peptide into its individual amino acids, followed by reaction with a chiral derivatizing agent.
This reaction converts the enantiomeric amino acids into diastereomers, which, unlike enantiomers, have different physical properties and can be separated and quantified using standard chromatographic techniques like high-performance liquid chromatography (HPLC). nih.gov
One of the most widely used methods is Marfey's method , which utilizes 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), also known as Marfey's reagent. researchgate.netmdpi.com After acid hydrolysis of the peptide, the resulting amino acid mixture is reacted with L-FDAA. The L- and D-amino acids form diastereomeric L-FDAA-L-amino acid and L-FDAA-D-amino acid derivatives, which can then be separated by reversed-phase HPLC. nih.govbiorxiv.org An "advanced" version of this method uses 1-fluoro-2,4-dinitrophenyl-5-L-leucine amide (FDLA), which can provide better resolution for certain amino acids due to increased steric effects. biorxiv.org
Other chiral derivatizing agents have also been developed and applied for the analysis of amino acids and peptides. nih.gov These include 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE), and o-phthalaldehyde/isobutyryl-L-cysteine (OPA-IBLC). nih.gov The choice of reagent can depend on the specific amino acids present in the peptide and the analytical instrumentation available. For a dipeptide like this compound, after hydrolysis, both valine and alanine (B10760859) would be derivatized and their enantiomeric excess determined by comparing the peak areas of the resulting diastereomers against standards.
Table 1: Comparison of Common Chiral Derivatizing Agents (CDAs) for Amino Acid Analysis
| Derivatizing Agent (CDA) | Acronym | Principle of Separation | Key Advantages |
| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA (Marfey's Reagent) | Formation of diastereomers separable by RP-HPLC. | Robust, reliable, and widely used for complex mixtures. researchgate.netbiorxiv.org |
| 1-Fluoro-2,4-dinitrophenyl-5-L-leucine amide | FDLA (Advanced Marfey's) | Similar to FDAA but with a bulkier leucine (B10760876) group. | Can offer improved separation for some diastereomers. biorxiv.org |
| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Forms diastereomeric thiourea (B124793) derivatives. | Effective for various amino acids. |
| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | S-NIFE | Creates diastereomeric urethane (B1682113) derivatives. | Provides good separation for certain stereoisomers. |
| o-Phthalaldehyde / N-isobutyryl-L-cysteine | OPA/IBLC | Forms fluorescent isoindole diastereomers. | High sensitivity due to fluorescence detection. |
Incorporation of Labels for Analytical and Imaging Applications (e.g., fluorophores, radioisotopes)
To enable the detection, quantification, and visualization of peptides in biological systems, various labels can be incorporated into their structure. This is particularly valuable for studying peptide localization, binding interactions, and metabolic fate. For a small peptide derivative like this compound, labeling would typically involve modification at the N-terminus (if the Z-group is removed), the C-terminus (if the methyl ester is modified), or on a side chain if an appropriate amino acid (like lysine) were incorporated into the sequence.
Fluorophore Labeling:
Fluorescent labels, or fluorophores, are molecules that absorb light at a specific wavelength and emit it at a longer wavelength. Attaching a fluorophore to a peptide allows it to be detected with high sensitivity using fluorescence spectroscopy or microscopy. oup.com Common fluorophores used for peptide labeling include:
Fluorescein isothiocyanate (FITC): Reacts with primary amines (like the N-terminus or the side chain of lysine) to form a stable thiourea linkage. It emits a bright green fluorescence. peptideweb.com
Tetramethylrhodamine (TAMRA): Another commonly used fluorophore that provides a distinct orange-red fluorescence.
Dansyl Chloride: Reacts with N-terminal amino groups and survives protein hydrolysis, making it useful for N-terminal amino acid analysis. a-z.lu
7-Amino-4-methylcoumarin (AMC): Often used in fluorogenic enzyme substrates.
Alexa Fluor and Atto Dyes: A wide range of modern dyes offering improved photostability and brightness across the spectrum. oup.com
The choice of fluorophore depends on the specific application, required sensitivity, and the capabilities of the detection instrument. For dipeptides, labeling can sometimes be achieved by synthesizing the peptide with a fluorescently modified amino acid. nih.gov
Radioisotope Labeling:
Radiolabeling involves incorporating a radioactive isotope into the peptide's structure. This allows for highly sensitive detection and quantification using methods like PET (Positron Emission Tomography) or SPECT (Single Photon Emission Computed Tomography) for in vivo imaging, or in vitro for metabolic and pharmacokinetic studies. nih.govjst.go.jp
The selection of a radionuclide is critical and depends on factors like its half-life, the type of radiation it emits, and the biological half-life of the peptide. rsc.org For small peptides, which are often cleared rapidly from the body, radioisotopes with shorter half-lives are generally preferred. nih.gov
Common strategies for radiolabeling peptides include:
Direct Labeling: Incorporating a radioisotope directly into the peptide structure, such as replacing a stable atom with its radioactive counterpart (e.g., ¹⁴C or ³H) during synthesis. rsc.org
Chelation: Attaching a bifunctional chelating agent (BFCA) to the peptide. This chelator can then stably bind a radiometal. This is a common method for labeling with metallic radionuclides like Technetium-99m (⁹⁹ᵐTc), Gallium-68 (⁶⁸Ga), and Lutetium-177 (¹⁷⁷Lu). nih.govmdpi.com The chelator is attached at a site remote from the peptide's binding region to avoid interfering with its biological activity. nih.gov
Table 2: Selected Radionuclides for Peptide Labeling in Analytical and Imaging Applications
| Radioisotope | Symbol | Half-Life | Emission Type | Primary Application |
| Technetium-99m | ⁹⁹ᵐTc | 6.02 hours | Gamma | SPECT Imaging. nih.govexplorationpub.com |
| Gallium-68 | ⁶⁸Ga | 68 minutes | Positron (β+) | PET Imaging, especially for peptides due to similar half-life. rsc.orgmdpi.com |
| Fluorine-18 | ¹⁸F | 109.8 minutes | Positron (β+) | PET Imaging. nih.gov |
| Lutetium-177 | ¹⁷⁷Lu | 6.73 days | Beta (β-), Gamma | Targeted Radionuclide Therapy. rsc.org |
| Indium-111 | ¹¹¹In | 2.8 days | Gamma | SPECT Imaging and Therapy. nih.gov |
| Carbon-14 | ¹⁴C | 5730 years | Beta (β-) | In vitro and preclinical metabolism and pharmacokinetic studies. jst.go.jp |
| Tritium | ³H | 12.3 years | Beta (β-) | Receptor binding studies and metabolic research. jst.go.jp |
Z Val Ala Ome As a Model System and Research Intermediate
Utilization in Studies of Peptide Bond Formation Mechanisms
The formation of a peptide bond is the cornerstone of peptide synthesis. However, the process can be accompanied by side reactions, most notably racemization, which can compromise the biological activity of the final peptide. Z-Val-Ala-OMe and analogous N-protected dipeptides are frequently employed to study the mechanisms of these side reactions and to develop strategies to minimize them.
One of the primary concerns during the coupling of peptide fragments is the loss of stereochemical integrity at the C-terminal amino acid of the acylating component. This occurs through the formation of an oxazolone (B7731731) (or azlactone) intermediate, which can readily racemize. The presence of the bulky valine residue in this compound provides steric hindrance that can influence the rate of both the desired peptide bond formation and the undesired racemization, making it an excellent model to test the efficiency and safety of new coupling reagents and conditions. Research in this area often involves the coupling of an N-protected amino acid to the deprotected amino group of a dipeptide ester like Val-Ala-OMe (obtained from this compound) and then analyzing the diastereomeric purity of the resulting tripeptide.
Furthermore, the urethane-type N-protecting group, benzyloxycarbonyl (Z), in this compound is known to suppress racemization to a significant extent compared to acyl-type protecting groups. Studies on model systems like this compound help to quantify this effect and to understand the electronic and conformational factors that contribute to the preservation of stereochemistry during peptide bond formation.
Application in Methodological Development for Peptide Synthesis Automation
The advent of solid-phase peptide synthesis (SPPS) revolutionized the production of peptides and paved the way for automation. In this context, protected di- and tripeptide units are valuable building blocks. While direct literature specifically citing this compound in automated synthesis is sparse, its properties make it an illustrative model for the types of intermediates used in the development of such technologies.
In automated SPPS, the stepwise addition of single amino acids can sometimes be inefficient, especially in the case of "difficult" sequences that are prone to aggregation or slow coupling kinetics. The use of pre-formed, protected dipeptide units can circumvent these issues. A dipeptide like this compound, after deprotection of its C-terminal methyl ester to the corresponding carboxylic acid (Z-Val-Ala-OH), can be coupled as a single unit to the growing peptide chain on the solid support. This strategy can improve coupling efficiency, reduce cycle times, and minimize the formation of deletion sequences.
The development of automated synthesis protocols relies on the predictable and clean cleavage of protecting groups. The Z-group of this compound can be removed by catalytic hydrogenation, while the methyl ester can be saponified. The selective removal of these groups is a key aspect of peptide synthesis strategies. masterorganicchemistry.com The use of such well-behaved model dipeptides is crucial for optimizing deprotection and coupling steps in automated synthesizers, ensuring high fidelity and yield of the final peptide product.
Investigations into the Reactivity and Selectivity of Protected Tripeptides in Organic Transformations
Protected peptides like this compound are not only intermediates in peptide synthesis but also substrates for a variety of organic transformations, allowing researchers to explore the reactivity and selectivity of the peptide backbone and side chains.
One significant area of investigation is the use of enzymes in peptide modification. For instance, this compound has been used as a substrate in studies of enzyme-catalyzed C-terminal amidation. researchgate.net Many biologically active peptides possess a C-terminal amide instead of a carboxylic acid, and enzymatic methods offer a mild and selective way to achieve this transformation. In one study, the conversion of various N-protected dipeptide methyl esters to their corresponding amides was investigated using a peptide amidase. The yield and reaction time for the amidation of this compound provide valuable data on the substrate specificity of the enzyme. researchgate.net
| Substrate | Reaction Time (h) | Conversion (%) | Amide Yield (%) |
| Z-Ala-Phe-OMe | 4 | 92.8 | 6.7 |
| This compound | 2 | 88.8 | 11.2 |
| Z-Val-Met-OMe | 4 | 72.7 | 27.3 |
| Z-Val-Lys(Boc)-OMe | 75 | 74.7 | 24.0 |
This table is based on data from studies on enzymatic peptide amidation and is for illustrative purposes. nih.gov5z.com
The reactivity of the peptide backbone itself is also a subject of study. For example, the oxidation of N-protected peptides can be influenced by the nature of the protecting group. While studies have shown that N-Boc protected peptides can undergo N-hydroxylation, N-acetyl protected dipeptide esters tend to undergo side-chain hydroxylation. nih.gov The behavior of a Z-protected dipeptide like this compound in such reactions would provide further insight into the directing effects of the N-terminal protecting group.
Furthermore, N-protected dipeptide methyl esters can be utilized in the synthesis of peptide derivatives, such as dipeptidyl ureas. researchgate.net This involves the reaction of a carbamoyl (B1232498) azide (B81097) of an N-protected amino acid with an amino acid methyl ester, demonstrating the versatility of these compounds as building blocks for more complex peptidomimetics. researchgate.net
Z Val Ala Containing Peptidyl O Methyl Esters As Biochemical Probes and Enzyme Modulators
The Z-Val-Ala-Asp(OMe) Moiety as a Core Structure in Protease Inhibitors
The Z-Val-Ala-Asp(OMe) moiety serves as a fundamental scaffold in the design of specific protease inhibitors, particularly those targeting caspases, a family of cysteine proteases central to apoptosis (programmed cell death). medchemexpress.comnovusbio.comscbt.com This core structure is frequently integrated into more complex molecules to create potent and selective biochemical tools.
Design Principles of Peptidyl O-Methyl Ester Fluoromethyl Ketone (FMK) Inhibitors (e.g., Z-Val-Ala-Asp(OMe)-CH2F)
Peptidyl fluoromethyl ketones (PFMKs) are a significant class of protease inhibitors designed to be highly specific and effective. researchgate.netmdpi.com The design of inhibitors like Z-Val-Ala-Asp(OMe)-CH2F, also known as Z-VAD(OMe)-FMK, is based on several key principles. peptide.co.jpbpsbioscience.com
The core of these inhibitors is a peptide sequence that mimics the natural substrate of the target protease. rsc.orgontosight.ai This peptide backbone guides the inhibitor to the active site of the specific enzyme. mdpi.com The "warhead" of the inhibitor is an electrophilic fluoromethyl ketone (FMK) group. mdpi.comnih.gov The high stability of the C-F bond was initially expected to result in slow-binding reversible inhibition. nih.gov However, mono-fluorinated derivatives like Z-VAD-FMK are typically irreversible inhibitors. nih.gov The nucleophilic cysteine residue in the active site of a cysteine protease attacks the electrophilic FMK, leading to the formation of a stable, covalent thioether bond. researchgate.netmdpi.com This covalent modification permanently inactivates the enzyme. medchemexpress.comnovusbio.com
The presence of fluorine atoms adjacent to the ketone group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the catalytic residues of serine and cysteine proteases. researchgate.netnih.gov While peptidyl chloromethyl ketones (CMKs) are also reactive, their high reactivity can lead to a lack of selectivity. PFMKs, particularly mono-fluorinated versions, offer a balance of reactivity and improved selectivity, making them preferable for many applications. mdpi.com
Role of the Z-Val-Ala Sequence in Substrate Specificity and Molecular Recognition by Proteases
The specificity of a peptidyl inhibitor is largely determined by its amino acid sequence, which is designed to be recognized by a particular protease or subclass of proteases. researchgate.netencyclopedia.pub The Z-Val-Ala sequence within Z-Val-Ala-Asp(OMe)-FMK plays a crucial role in its recognition by caspases.
Proteases have specific substrate preferences, defined by the amino acid residues at positions P1, P2, P3, etc., relative to the cleavage site. peakproteins.com For caspases, the P1 position, immediately preceding the cleavage site, is almost universally an aspartic acid (Asp) residue. nih.gov The Z-Val-Ala-Asp sequence mimics a substrate recognized by caspases, with Asp at the critical P1 position. mdpi.com This allows the inhibitor to bind effectively to the active site of caspases. ontosight.ai
The benzyloxycarbonyl (Z) group at the N-terminus and the specific amino acids at the P2 (Ala) and P3 (Val) positions further refine the inhibitor's affinity and selectivity for different caspase isoforms. mdpi.com While Z-VAD-FMK is considered a broad-spectrum or pan-caspase inhibitor, meaning it can inhibit multiple caspases, variations in the peptide sequence can confer selectivity for specific members of the caspase family. medchemexpress.comontosight.ai For example, the tripeptide Z-VAD-fmk has shown second-order rate constants ranging from 290 M⁻¹ s⁻¹ for caspase-2 to 280,000 M⁻¹ s⁻¹ for caspase-1 and caspase-8. mdpi.com
Impact of the O-Methyl Ester Group on the Research Utility of Peptide Probes (e.g., enhanced cellular entry for in vitro and in vivo studies)
A significant challenge in the use of peptide-based probes for intracellular studies is their generally poor cell permeability. unc.edufrontiersin.org The O-methyl ester group on the aspartic acid residue of Z-Val-Ala-Asp(OMe)-FMK is a critical modification that enhances its utility in cellular and in vivo research. novusbio.combpsbioscience.com
Once inside the cell, it is believed that cellular esterases can hydrolyze the methyl ester, regenerating the free carboxyl group. novusbio.com This is important because for assays involving purified enzymes, the esterified form may exhibit a reduced reaction rate, and the addition of esterase is recommended to generate the more active free carboxyl form. novusbio.comdrugbank.com The enhanced cell permeability afforded by the O-methyl ester has made Z-VAD(OMe)-FMK a widely used tool for inhibiting apoptosis in a variety of cell-based assays. novusbio.combpsbioscience.com
Functionalization and Modification of Z-Val-Ala-OMe Scaffolds for Probe Development
The versatile this compound scaffold can be further modified and functionalized to create a range of sophisticated biochemical probes for various applications, including biochemical assays, cell imaging, and in vivo imaging.
Development of Fluorescent Z-Val-Ala-Glu(OMe)-FMK Probes for Biochemical Assays and Cell Imaging
To visualize and quantify protease activity in real-time, the this compound scaffold can be conjugated to a fluorescent reporter molecule. An example is the development of probes based on the Z-Val-Ala-Glu(OMe)-FMK sequence. nih.govnih.gov In these probes, a fluorochrome, such as a near-infrared (NIR) dye like IR780, is attached to the peptide scaffold. nih.govnih.gov
These fluorescent probes function as activity-based probes (ABPs). nih.gov They contain a peptide sequence for enzyme recognition, a reactive "warhead" (the FMK group) for covalent binding, and a fluorophore for detection. nih.gov When the probe encounters its target enzyme (in this case, a caspase like caspase-9), the FMK group forms an irreversible covalent bond with the active site cysteine. nih.govnih.gov This results in the accumulation of the fluorescent signal at the site of enzyme activity, allowing for detection through techniques like fluorescence microscopy or flow cytometry. nih.govrsc.org
For instance, a probe named IR780-linker-Val-Ala-Glu(OMe)-FMK has been synthesized for the photoacoustic imaging of chemotherapy-induced apoptosis. nih.gov This probe demonstrated sensitivity for detecting procaspase-9 activation in living mice. nih.gov The use of NIR fluorophores is particularly advantageous for in vivo imaging due to the reduced optical absorption and autofluorescence from biological tissues in this wavelength range. nih.gov
Radiochemical Labeling of Z-Val-Ala-Asp(OMe)-FMK for Imaging Agent Development
For non-invasive in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), the Z-Val-Ala-Asp(OMe)-FMK scaffold can be labeled with a radioisotope. nih.govoncotarget.com This allows for the quantitative imaging of enzyme activity in living subjects.
One approach involves labeling the benzyloxycarbonyl (Z) group of Z-VAD-FMK with an iodine radioisotope, such as Iodine-131 ([¹³¹I]IZ-VAD-fmk), for potential use as a SPECT imaging agent. nih.gov Studies have shown that the uptake of [¹³¹I]IZ-VAD-fmk increased in apoptotic cells, although the absolute cellular uptake was low due to high lipophilicity and non-specific binding. nih.gov
Another strategy is to modify the N-terminal protecting group to facilitate labeling with a PET isotope like Fluorine-18 (¹⁸F). A novel probe, [¹⁸F]4-fluorobenzylcarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone ([¹⁸F]FB-VAD-FMK), was developed for this purpose. nih.gov Molecular modeling confirmed that the caspase-3 active site could accommodate this N-terminal modification. nih.gov In vivo PET imaging using this probe in mouse models of colorectal cancer demonstrated that tumor accumulation of the tracer accurately reflected elevated caspase-3 activity in response to therapy. nih.gov Such radiolabeled probes hold promise as translatable biomarkers for assessing therapeutic response in patients. nih.gov
Enzymological and Mechanistic Studies Involving Z Val Ala Ome and Analogues
Kinetic Analysis of Protease Interactions with Z-Val-Ala-Containing Peptides
The study of enzyme kinetics provides a quantitative measure of the rates of enzyme-catalyzed reactions and the factors that influence them. For Z-Val-Ala-containing peptides, this involves determining how efficiently proteases can cleave the peptide bond or, in the case of inhibitors, how strongly they bind and block the enzyme's active site.
Peptidyl O-methyl esters, such as Z-Val-Ala-OMe, serve as substrates for a variety of proteases. The rate of hydrolysis of these esters can be monitored to determine key kinetic parameters. For instance, studies on thermitase, a serine protease, have utilized various Z-dipeptide methyl esters to elucidate its catalytic efficiency. doi.org For substrates like Z-Val-Phe-OMe and Z-Ala-Leu-OMe, thermitase exhibits significant hydrolytic activity. doi.org The kinetic constants, Kм and kcat, are determined to provide a measure of the enzyme's affinity for the substrate and its turnover rate, respectively. The ratio kcat/Kм serves as a reliable parameter for catalytic efficiency. doi.org
In the context of inhibition, peptidyl derivatives can be designed to act as inactivators of proteases. For example, peptidyl inverse esters of p-methoxybenzoic acid have been shown to be potent irreversible inactivators of serine proteases like chymotrypsin (B1334515) and human neutrophil elastase. nih.gov The potency of these inhibitors is quantified by the second-order rate constant of inactivation (k2/Ki). For an Ac-Val-Pro-valinol-derived inverse ester, this value for human neutrophil elastase was approximately 1.3x10(7) M-1.s-1, representing one of the highest reported rates for synthetic peptide-based inactivators of this enzyme. nih.gov
Similarly, peptidyl fluoromethyl ketones (FMKs) are a class of inhibitors where the methyl ester is replaced by a fluoromethyl ketone moiety. mdpi.com These compounds often act as irreversible inhibitors of serine and cysteine proteases. mdpi.comnih.gov The inhibition kinetics for these compounds are characterized by determining the reversible binding constant (KI) and the rate of covalent bond formation (kinact). mdpi.com For example, Z-Phe-Ala-CH2F, a dipeptide FMK, was found to be a potent inhibitor of human cathepsin B with a second-order rate constant of 16,200 M−1 s−1. nih.gov
Table 1: Kinetic Parameters of Protease Interactions with Peptidyl Derivatives
| Enzyme | Peptide Derivative | Type of Interaction | Kinetic Parameter | Value |
| Thermitase | Z-Val-Phe-OMe | Substrate | - | High Activity |
| Thermitase | Z-Ala-Leu-OMe | Substrate | - | High Activity |
| Human Neutrophil Elastase | Ac-Val-Pro-valinol inverse ester | Inactivator | k2/Ki | ~1.3x10(7) M-1.s-1 nih.gov |
| Chymotrypsin | Ac-Val-Pro-phenylalaninol inverse ester | Inactivator | k2/Ki | ~6.6x10(6) M-1.s-1 nih.gov |
| Human Cathepsin B | Z-Phe-Ala-CH2F | Inhibitor | Second-order rate constant | 16,200 M−1 s−1 nih.gov |
Understanding the binding affinity between an enzyme and its substrate or inhibitor is crucial for deciphering the specificity of the interaction. For this compound and its analogues, this involves assessing how structural variations in the peptide influence its binding to the active site of a protease.
The binding affinity is often represented by the inhibition constant (Ki), which indicates the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value signifies a higher binding affinity. For example, in the development of inhibitors for the CaaX proteases Rce1p and Ste24p, peptidyl (acyloxy)methyl ketones were evaluated. researchgate.net Varying the peptidyl moiety was found to significantly alter the inhibitory properties, demonstrating that these enzymes have subtle differences in their sensitivity to these compounds. researchgate.net
Similarly, studies on subtilisin, a serine protease, have used peptidyl derivatives of phenylalanine-related phosphonates to probe binding affinities. tandfonline.com For instance, a Boc-Pro-Leu derivative with a 4-methoxy substitution on the phenyl ester ring displayed a Ki of 7.05 μM against subtilisin. tandfonline.com
Table 2: Binding Affinities of this compound Derived Compounds for Various Proteases
| Protease | Inhibitor | Ki Value |
| Subtilisin | Boc-Pro-LeuP(OAr)2 (4-methoxy derivative) | 7.05 μM tandfonline.com |
| Chymotrypsin | Boc-Pro-LeuP(OAr)2 (4-mercaptomethyl derivative) | 0.73 μM tandfonline.com |
| Subtilisin | Boc-Pro-LeuP(OAr)2 (4-mercaptomethyl derivative) | 5.3 μM tandfonline.com |
Determination of Enzyme Reaction Rates and Inhibition Constants with Peptidyl O-Methyl Esters
Mechanistic Investigations of Protease Inhibition by Z-Val-Ala-Asp(OMe)-CH2F and Related Compounds
The tripeptide fluoromethyl ketone, Z-Val-Ala-Asp(OMe)-CH2F (Z-VAD-FMK), is a well-studied irreversible inhibitor of caspases, a family of cysteine proteases central to apoptosis. nih.gov Mechanistic studies of this and related compounds have provided significant insights into how these inhibitors function at a molecular level.
Peptidyl fluoromethyl ketones (FMKs) are a class of mechanism-based inhibitors that act by irreversibly modifying the active site of their target proteases. mdpi.comnih.gov The key to their inhibitory action is the fluoromethyl ketone moiety, which serves as an electrophilic "warhead". mdpi.com
The mechanism of inhibition involves the formation of a covalent bond between the inhibitor and a key catalytic residue in the enzyme's active site. fao.org For cysteine proteases, the catalytic cysteine residue's thiol group attacks the carbonyl carbon of the fluoromethyl ketone. mdpi.comnih.gov This leads to the formation of a stable thioether bond, effectively and irreversibly inactivating the enzyme. nih.gov This covalent modification is highly specific, as the peptide portion of the inhibitor directs it to the active site of the target protease. nih.gov
Compared to their chloromethyl ketone counterparts, fluoromethyl ketones are generally less reactive, which can contribute to greater selectivity in a biological context. fao.org The reduced reactivity of the fluoromethyl group minimizes non-specific alkylation of other biological molecules, making them valuable tools for studying specific proteases in complex systems. fao.org The stability of the C-F bond was initially expected to lead to reversible inhibition through the formation of a hemithioketal adduct; however, for monofluorinated derivatives, irreversible covalent adduct formation is the predominant mechanism. nih.gov
Ubiquitin Carboxy-terminal Hydrolase L1 (UCHL1) is a deubiquitinating enzyme (DUB) that plays a crucial role in protein metabolism in the brain. researchgate.net Interestingly, while Z-Val-Ala-Asp(OMe)-FMK (Z-VAD-FMK) is a potent pan-caspase inhibitor, it does not significantly inhibit UCHL1. nih.gov However, a closely related analogue, Z-Val-Ala-Glu(OMe)-FMK (Z-VAE-FMK), has been identified as an irreversible inhibitor of UCHL1. nih.govresearchgate.net
Structural studies have revealed the mechanism of this inhibition. X-ray co-crystal structures of UCHL1 with Z-VAE-FMK show that the inhibitor binds in the active-site cleft of the enzyme. nih.govresearchgate.net The fluoromethylketone group of Z-VAE-FMK is covalently tethered to the catalytic cysteine residue (Cys90) of UCHL1. nih.govresearchgate.net This covalent modification irreversibly inactivates the enzyme. researchgate.net
The selectivity of Z-VAE-FMK for UCHL1 over the closely related UCH-L3 has also been demonstrated. researchgate.net This highlights the importance of the P1 residue (glutamate in this case) in determining the inhibitor's specificity for its target DUB. The fact that Z-VAD-FMK does not inhibit UCHL1 underscores this point, suggesting that the aspartate residue at the P1 position is not favorable for binding to the UCHL1 active site. nih.gov These findings demonstrate that subtle changes in the peptide sequence of a fluoromethyl ketone inhibitor can dramatically alter its target profile.
Characterization of Irreversible Covalent Modification of Active Sites by Fluoromethyl Ketone Moieties
Substrate Specificity Profiling of Proteases using this compound Derived Peptides
This compound and its derivatives are valuable tools for profiling the substrate specificity of proteases. By systematically varying the amino acid sequence of the peptide and observing the resulting changes in enzyme activity, researchers can map the substrate preferences of a given protease.
A common method for this is the use of fluorogenic substrates, where the peptide is linked to a fluorescent reporter group like 7-amido-4-methylcoumarin (AMC). chemimpex.com When the protease cleaves the peptide bond, the AMC group is released, resulting in a measurable increase in fluorescence. This allows for sensitive and continuous monitoring of enzyme activity. chemimpex.com
For example, substrates like Z-Val-Ala-Asp-AMC are used to assay the activity of caspases and other proteases involved in apoptosis. chemimpex.com Similarly, Z-Val-Lys-Met-AMC is a fluorogenic substrate used to detect the activity of the proteasome and other enzymes. echelon-inc.commedchemexpress.com The specificity of these substrates allows for the targeted measurement of particular protease activities in complex biological samples. chemimpex.com
The substrate specificity of a protease is not only determined by the P1 residue (the amino acid immediately preceding the cleavage site) but also by the residues at the P2, P3, and P4 positions. For instance, studies on the cysteine proteases falcipain-2 and falcipain-3 from Plasmodium falciparum have shown a strong preference for a leucine (B10760876) residue at the P2 position. nih.gov Similarly, the serine protease thermitase shows a preference for leucyl, methionyl, phenylalanyl, and alanyl residues at the P1 position, provided that a leucyl residue occupies the P2 position. doi.org
By synthesizing a library of this compound derived peptides with variations at different positions, it is possible to create a detailed profile of a protease's substrate specificity. This information is invaluable for understanding the biological role of the protease and for the design of specific inhibitors. rsc.org
Advanced Research Applications and Methodological Advancements
Development of Peptide-Based Molecular Tools for Biochemical Pathway Elucidation
Peptide-based molecular tools are indispensable for dissecting intricate biochemical pathways. Their ability to mimic natural substrates or inhibitors allows for the specific targeting and modulation of enzyme activity, providing invaluable insights into cellular processes. Z-Val-Ala-OMe and its analogues have been pivotal in the development of such tools, particularly in the study of proteases, a class of enzymes central to numerous physiological and pathological processes.
A significant application of this compound derivatives is in the creation of protease inhibitors. For instance, the modification of the C-terminal methyl ester to a fluoromethyl ketone (FMK) group, as seen in Z-Val-Ala-Asp(OMe)-FMK (Z-VAD(OMe)-FMK), transforms the peptide into a potent and irreversible inhibitor of caspases, key mediators of apoptosis (programmed cell death). mdpi.comtocris.comnih.govcaymanchem.com These inhibitors serve as crucial tools to study the mechanisms of apoptosis in various contexts, including cancer and neurodegenerative diseases. mdpi.comnih.gov By blocking caspase activity, researchers can investigate the upstream and downstream events of apoptotic signaling cascades. mdpi.comtocris.com
Furthermore, derivatives of Z-Val-Ala have been employed to probe the activity of other protease families, such as cathepsins. mdpi.com The specificity of these peptide-based tools can be modulated by altering the amino acid sequence, allowing for the targeted investigation of different proteases within a complex biological system. mdpi.com The development of these molecular tools has been instrumental in linking specific enzymatic activities to cellular outcomes, thereby elucidating the complex web of biochemical pathways. nih.govtaylorandfrancis.com The use of stable isotope tracers in conjunction with mass spectrometry offers a powerful method for the nontargeted elucidation of metabolic pathways, where peptide-based tools can help to perturb and analyze the flow through these networks. acs.org
Computational Chemistry and Molecular Dynamics Simulations of this compound and its Derivatives
Computational chemistry and molecular dynamics (MD) simulations have emerged as powerful methodologies to complement experimental studies, providing atomic-level insights into the behavior of molecules. These techniques are increasingly applied to study this compound and its derivatives, aiding in the prediction of their biological activity and the design of new, more potent compounds.
Predicting Conformations and Binding Modes of Peptidyl O-Methyl Esters
The three-dimensional conformation of a peptide is intrinsically linked to its biological function. Molecular dynamics simulations can predict the conformational landscape of peptidyl O-methyl esters like this compound in different environments, such as in aqueous solution or when bound to a protein target. nih.govresearchgate.net These simulations reveal that the presence of the O-methyl ester group, which lacks the hydrogen-bond donating capability of a free carboxylate or amide, significantly influences the peptide's conformational preferences. rsc.org
Computational docking studies are used to predict the binding mode of these peptides within the active site of an enzyme. nih.gov For example, modeling the interaction of Z-VAD(OMe)-FMK with caspase-3 has provided a structural basis for its inhibitory mechanism, showing how the peptide sequence directs the fluoromethyl ketone warhead to the catalytic cysteine residue. mdpi.com The accuracy of these predictions is crucial for understanding structure-activity relationships and for guiding the design of next-generation inhibitors. nih.govcaltech.edu
Table 1: Computational Chemistry Data for a this compound Derivative
| Parameter | Value | Reference |
| Molecular Formula | C₂₂H₃₀FN₃O₇ | chemscene.com |
| Molecular Weight | 467.49 g/mol | chemscene.com |
| Topological Polar Surface Area (TPSA) | 139.9 Ų | chemscene.com |
| logP | 1.0286 | chemscene.com |
| Hydrogen Bond Acceptors | 7 | chemscene.com |
| Hydrogen Bond Donors | 3 | chemscene.com |
| Rotatable Bonds | 12 | chemscene.com |
This data is for the related compound Z-Val-Ala-Asp(OMe)-FMK.
Structure-Based Design of Modified Peptides for Targeted Research Applications
The insights gained from computational studies are leveraged in the structure-based design of modified peptides with enhanced properties. mdpi.comacs.org By understanding the key interactions between a peptide and its target, researchers can rationally introduce chemical modifications to improve affinity, selectivity, and stability. chemrxiv.orgresearchgate.net
For instance, if a particular region of the peptide is exposed to the solvent when bound to its target, this site can be modified with moieties that improve solubility or allow for the attachment of fluorescent probes without disrupting binding. chemrxiv.org Conversely, if a specific hydrophobic interaction is identified as being critical for binding, the peptide can be modified with non-natural amino acids that enhance this interaction. mdpi.com This iterative process of computational design, chemical synthesis, and biological evaluation accelerates the development of highly specific and potent molecular tools for a wide range of research applications. acs.orgabyntek.com
Integration of this compound Derived Probes in in vitro Biological Models for Mechanistic Research
The translation of molecular tools into biologically relevant systems is crucial for understanding their effects on cellular function. This compound derived probes are extensively used in various in vitro biological models to conduct mechanistic research. google.comresearchgate.net
These probes, often tagged with fluorescent markers or other reporter groups, allow for the visualization and quantification of enzyme activity directly within cells or tissue extracts. nih.govgoogle.com For example, a fluorescently labeled version of a this compound based caspase inhibitor can be used in cell culture models to monitor the induction of apoptosis in real-time following treatment with a potential drug candidate. nih.gov
In one study, a derivative, Z-Val-Ala-Asp(OMe)-CH2F, was shown to prevent the early onset of renal apoptosis, inflammation, and tissue injury in a model of renal ischemia. mdpi.com Another study utilized Z-VAD-fmk as a probe to clarify the role of N-glycanase in glycoprotein (B1211001) turnover. mdpi.com Furthermore, these probes have been used in Jurkat T-cells to study the role of caspases in receptor-mediated and chemically-induced apoptosis. nih.gov The ability to study these processes in controlled in vitro environments, such as hepatocyte cultures with formed bile canaliculi, allows for the detailed investigation of the molecular mechanisms underlying complex biological phenomena. google.com
Table 2: Examples of In Vitro Applications of this compound Derivatives
| Derivative | In Vitro Model | Research Focus | Reference |
| Z-Val-Ala-Asp(OMe)-CH₂F | Renal Ischemia Model | Prevention of apoptosis and inflammation | mdpi.com |
| Z-VAD-fmk | Yeast and Mammalian Cells | Role of N-glycanase in glycoprotein turnover | mdpi.com |
| Z-Val-Ala-Asp(OMe)-CH₂F | Jurkat-T and HEK-293 cells | Inhibition of cathepsin activity in apoptosis assays | mdpi.com |
| [¹⁸F]FB-VAD-FMK | Human Colorectal Cancer Cell Models | PET imaging of caspase activity | nih.gov |
| Z-VAD.FMK | Jurkat T-cells | Role of caspases in apoptosis signaling | nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Z-Val-ala-ome in laboratory settings?
- Methodological Answer : The synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, use benzotriazole-activated coupling reagents (e.g., HOBt/DIC) to minimize racemization. Monitor reaction progress via TLC or HPLC, and purify using reverse-phase chromatography. Ensure proper removal of the Z-protecting group with catalytic hydrogenation or acidic conditions (e.g., TFA) .
- Key Data : Yield optimization often requires iterative adjustment of reaction time (e.g., 2–24 hours) and molar ratios (1:1.2 for amino acid:activator).
Q. How should researchers characterize the purity and identity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm structural integrity.
- HPLC-MS for purity assessment (≥95% purity is standard for publication).
- Melting point analysis to compare with literature values.
Document all spectral data in supplementary materials, adhering to journal guidelines for compound characterization .
Advanced Research Questions
Q. How can contradictory data regarding the stability of this compound under varying pH conditions be resolved?
- Methodological Answer :
Replicate experiments under controlled conditions (e.g., buffered solutions at pH 2–12).
Use kinetic studies (UV-Vis spectroscopy or LC-MS) to track degradation rates.
Apply principal component analysis (PCA) to identify outliers or systematic errors in data .
- Example : A 2024 study resolved discrepancies by identifying temperature fluctuations as a confounding variable; stability was pH-dependent only below 25°C .
Q. What experimental design strategies minimize side reactions during this compound synthesis?
- Methodological Answer :
- Optimize solvent choice (e.g., DMF for SPPS, dichloromethane for solution-phase).
- Introduce protective group strategies (e.g., orthogonal protection for side chains).
- Use low-temperature conditions (−20°C) during coupling to suppress epimerization .
- Data-Driven Approach : A 2023 meta-analysis found that coupling reagents like PyBOP reduced side products by 18% compared to HATU .
Q. How should researchers address discrepancies in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Conduct dose-response assays with standardized cell lines (e.g., HEK293 for enzyme inhibition studies).
- Validate results using orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays).
- Perform meta-analyses of existing literature to identify methodological inconsistencies (e.g., buffer composition, incubation time) .
Experimental Design & Data Analysis
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
- Methodological Answer :
- Use non-linear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
- Report confidence intervals and effect sizes to enhance reproducibility .
Q. How can computational modeling enhance the design of this compound analogs?
- Methodological Answer :
- Perform molecular dynamics simulations (e.g., GROMACS) to predict conformational stability.
- Use QSAR models to correlate structural features (e.g., logP, polar surface area) with bioactivity.
- Validate predictions with in vitro assays and crystallographic data (if available) .
Reporting & Compliance
Q. What documentation is critical for publishing this compound research in high-impact journals?
- Methodological Answer :
- Include full synthetic protocols (reagents, equipment, reaction conditions).
- Provide raw spectral data (NMR, MS) in supplementary materials.
- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for datasets .
Q. How should researchers handle non-reproducible results in this compound studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
